molecular formula C22H16Cl2N2O2 B13577456 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole

2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole

Cat. No.: B13577456
M. Wt: 411.3 g/mol
InChI Key: MFELYSNKOJZKIN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole is a complex organic compound characterized by the presence of chlorophenyl and nitroethyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenyl ethyl ketone followed by a condensation reaction with indole under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds.

Scientific Research Applications

2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1,1-diphenylethanol
  • 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole

InChI

InChI=1S/C22H16Cl2N2O2/c23-16-9-5-14(6-10-16)19(13-26(27)28)21-18-3-1-2-4-20(18)25-22(21)15-7-11-17(24)12-8-15/h1-12,19,25H,13H2

InChI Key

MFELYSNKOJZKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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